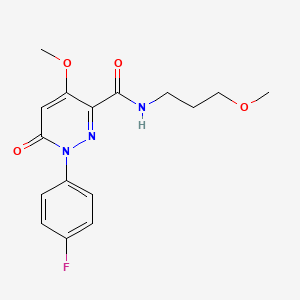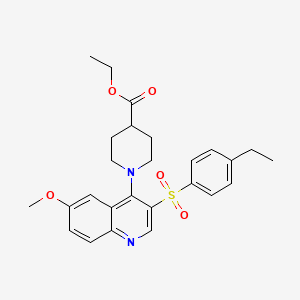
N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the amide group. Furan rings are aromatic and relatively stable, but can undergo reactions at the 2- and 5-positions . The amide group might participate in various reactions, such as hydrolysis or condensation .Scientific Research Applications
- Anticancer Properties : Research suggests that this compound may have anticancer activity due to its structural resemblance to natural products with antitumor effects. Investigating its mechanism of action and optimizing its potency could lead to novel cancer therapies .
- Anti-inflammatory Effects : The furan moiety in the compound is associated with anti-inflammatory properties. Researchers could explore its potential as an anti-inflammatory drug candidate .
- Biodegradable Polymers : Furan-based compounds can serve as building blocks for biodegradable polymers. Researchers could investigate their use in sustainable materials, such as bioplastics and coatings .
- Furan Ring Synthesis : The compound’s furan ring can be modified to create diverse derivatives. Researchers might explore its use as a starting material for synthesizing other furan-containing compounds .
- Biomass-Derived Platform Chemicals : Furan platform chemicals (FPCs) like this compound can be obtained from biomass (e.g., furfural and 5-hydroxy-methylfurfural). These FPCs offer an alternative to traditional petrochemicals, contributing to a more sustainable chemical industry .
- Spiro[furan-2,3’-indoline]-3-carboxylate Derivatives : Researchers have used Brønsted acidic ionic liquids as catalysts to prepare spiro[furan-2,3’-indoline]-3-carboxylate derivatives. Investigating the compound’s reactivity in multi-component reactions could lead to new synthetic methodologies .
- Target Identification : Researchers could explore the compound’s interactions with biological targets (e.g., receptors, enzymes) using computational modeling or experimental assays. Identifying its specific targets could guide drug discovery efforts .
Medicinal Chemistry and Drug Development
Materials Science
Organic Synthesis
Green Chemistry and Sustainable Processes
Catalysis and Multi-Component Reactions
Pharmacology and Bioactivity Screening
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-4-2-3-12-9-14(21-15(12)13)16(18)17-7-5-11-6-8-20-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHXRVLYSDECJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)






![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)